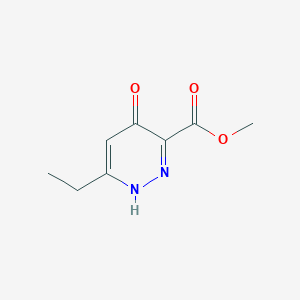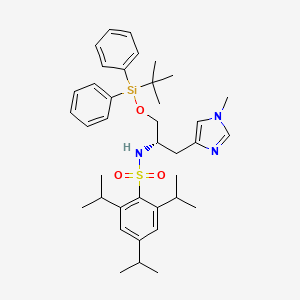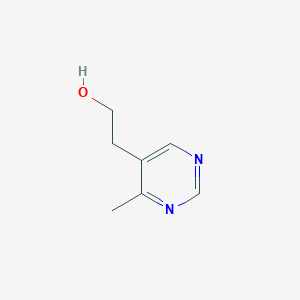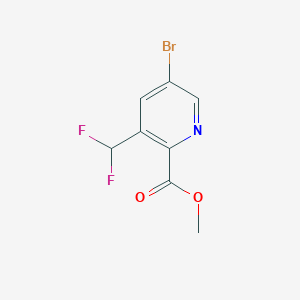
Methyl 5-bromo-3-(difluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-3-(difluoromethyl)picolinate is a chemical compound with the molecular formula C8H6BrF2NO2. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a difluoromethyl group at the 3-position on the pyridine ring.
Vorbereitungsmethoden
The synthesis of Methyl 5-bromo-3-(difluoromethyl)picolinate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available picolinic acid.
Bromination: The 5-position of the picolinic acid is brominated using bromine or a brominating agent under controlled conditions.
Difluoromethylation: The difluoromethyl group is introduced at the 3-position using a difluoromethylating reagent, such as difluoromethyl bromide, in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the final product, this compound
Analyse Chemischer Reaktionen
Methyl 5-bromo-3-(difluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group, to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-3-(difluoromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-3-(difluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-3-(difluoromethyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-bromo-3-fluoropicolinate: Similar structure but with a fluorine atom instead of a difluoromethyl group.
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate: Contains an amino group at the 5-position and a bromine atom at the 6-position.
Methyl 5-bromo-3-(trifluoromethyl)picolinate: Features a trifluoromethyl group instead of a difluoromethyl group
Eigenschaften
CAS-Nummer |
1628915-68-3 |
|---|---|
Molekularformel |
C8H6BrF2NO2 |
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
methyl 5-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3 |
InChI-Schlüssel |
GIAFCEMTVFTRKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


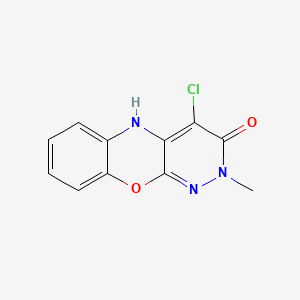
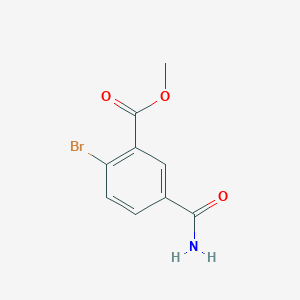


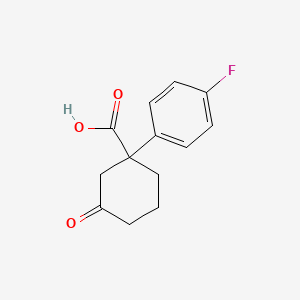
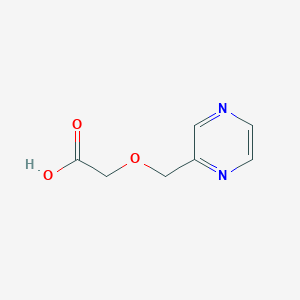
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
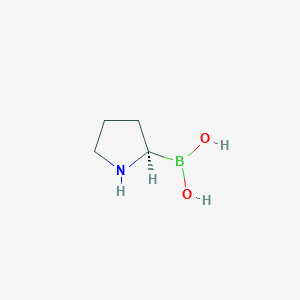
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)

